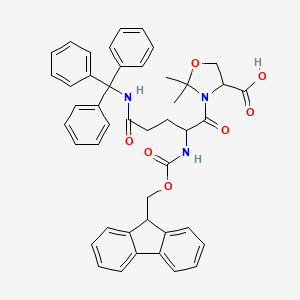
Fmoc-gln(trt)-ser(psime,mepro)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-gln(trt)-ser(psime,mepro)-OH: is a synthetic peptide derivative used primarily in the field of peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a glutamine (gln) residue protected by a triphenylmethyl (trt) group, and a serine (ser) residue protected by a 2,2,5-trimethyl-1,3-oxazolidine (psime) and a methylproline (mepro) group. This combination of protecting groups makes it a valuable tool in the synthesis of complex peptides.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-gln(trt)-ser(psime,mepro)-OH typically involves the following steps:
Fmoc Protection: The amino group of the glutamine residue is protected using the Fmoc group.
Trt Protection: The side chain of the glutamine residue is protected using the triphenylmethyl group.
Psime Protection: The hydroxyl group of the serine residue is protected using the 2,2,5-trimethyl-1,3-oxazolidine group.
Mepro Protection: The serine residue is further protected using the methylproline group.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. These machines can perform the necessary protection and deprotection steps with high precision and efficiency, ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Deprotection Reactions: The compound undergoes deprotection reactions to remove the Fmoc, trt, psime, and mepro groups, revealing the free amino acids.
Coupling Reactions: The free amino acids can then participate in coupling reactions to form peptide bonds with other amino acids.
Common Reagents and Conditions:
Deprotection: Piperidine is commonly used to remove the Fmoc group, while acidic conditions (e.g., trifluoroacetic acid) are used to remove the trt, psime, and mepro groups.
Coupling: Carbodiimides (e.g., dicyclohexylcarbodiimide) and coupling reagents (e.g., hydroxybenzotriazole) are used to facilitate peptide bond formation.
Major Products: The major products formed from these reactions are the desired peptides, which can be further purified and characterized.
Aplicaciones Científicas De Investigación
Chemistry: Fmoc-gln(trt)-ser(psime,mepro)-OH is used in the synthesis of complex peptides, which are essential for studying protein structure and function.
Biology: In biological research, the compound is used to synthesize peptides that can be used as probes to study protein-protein interactions, enzyme activity, and cellular signaling pathways.
Medicine: In medical research, peptides synthesized using this compound can be used to develop peptide-based therapeutics for various diseases, including cancer and infectious diseases.
Industry: In the pharmaceutical industry, the compound is used in the production of peptide drugs and diagnostic agents.
Mecanismo De Acción
The mechanism of action of Fmoc-gln(trt)-ser(psime,mepro)-OH involves the selective protection and deprotection of amino acid residues during peptide synthesis. The protecting groups prevent unwanted side reactions and ensure the correct sequence of amino acids in the final peptide product. The molecular targets and pathways involved depend on the specific peptide being synthesized and its intended application.
Comparación Con Compuestos Similares
Fmoc-gln(trt)-OH: Similar to Fmoc-gln(trt)-ser(psime,mepro)-OH but lacks the serine residue.
Fmoc-ser(psime,mepro)-OH: Similar to this compound but lacks the glutamine residue.
Fmoc-gln(trt)-ser(tbu)-OH: Similar to this compound but uses a tert-butyl (tbu) group for serine protection instead of psime and mepro.
Uniqueness: this compound is unique due to its combination of protecting groups, which provide enhanced stability and selectivity during peptide synthesis. This makes it particularly useful for synthesizing complex peptides with high purity and yield.
Propiedades
Fórmula molecular |
C45H43N3O7 |
|---|---|
Peso molecular |
737.8 g/mol |
Nombre IUPAC |
3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(tritylamino)pentanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid |
InChI |
InChI=1S/C45H43N3O7/c1-44(2)48(39(29-55-44)42(51)52)41(50)38(46-43(53)54-28-37-35-24-14-12-22-33(35)34-23-13-15-25-36(34)37)26-27-40(49)47-45(30-16-6-3-7-17-30,31-18-8-4-9-19-31)32-20-10-5-11-21-32/h3-25,37-39H,26-29H2,1-2H3,(H,46,53)(H,47,49)(H,51,52) |
Clave InChI |
FPGMGQRBDQAVPQ-UHFFFAOYSA-N |
SMILES canónico |
CC1(N(C(CO1)C(=O)O)C(=O)C(CCC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


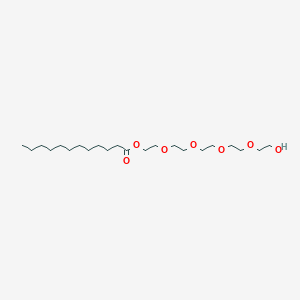
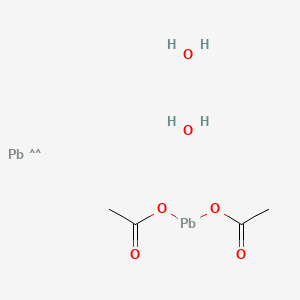
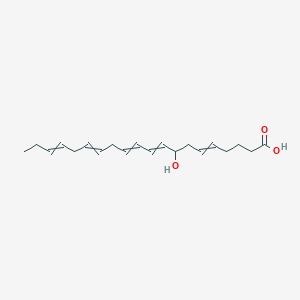
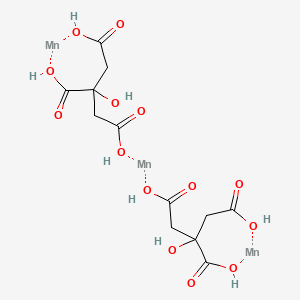
![6-[(10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13383695.png)
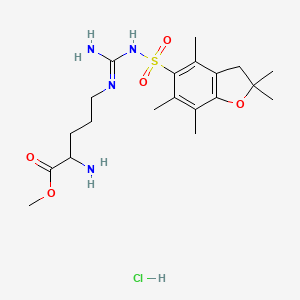
![N-[1-[3,5-bis(trifluoromethyl)benzoyl]-2-[(4-chlorophenyl)methyl]piperidin-4-yl]quinoline-4-carboxamide](/img/structure/B13383721.png)
![tert-butyl N-[9-[6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]purin-6-yl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate](/img/structure/B13383722.png)
![ethyl (1S,2S,3S,4R)-3-[[(Benzyloxy)carbonyl]amino]bicyclo[2.2.2]oct-5-ene-2-carboxylate](/img/structure/B13383731.png)
![(1S,2S)-4,6,6-Trimethylbicyclo[3.1.1]hept-3-en-2-ol](/img/structure/B13383748.png)
![N-[(1R,2R)-2-[[[[(1S,2S)-2-(Dimethylamino)cyclohexyl]amino]thioxomethyl]amino]-1,2-diphenylethyl]-3,5-bis(trifluoromethyl)benzenesulfonamide](/img/structure/B13383750.png)

![2-(2-Oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl)propan-2-yl acetate](/img/structure/B13383762.png)
![9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-ol;hydrochloride](/img/structure/B13383767.png)
